N-[5-(1H-benzimidazol-2-yl)pentyl]-4-hydroxyquinoline-3-carboxamide
Description
N-[5-(1H-Benzimidazol-2-yl)pentyl]-4-hydroxyquinoline-3-carboxamide is a synthetic small molecule featuring a benzimidazole core linked via a pentyl chain to a 4-hydroxyquinoline-3-carboxamide moiety.
Properties
Molecular Formula |
C22H22N4O2 |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
N-[5-(1H-benzimidazol-2-yl)pentyl]-4-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C22H22N4O2/c27-21-15-8-3-4-9-17(15)24-14-16(21)22(28)23-13-7-1-2-12-20-25-18-10-5-6-11-19(18)26-20/h3-6,8-11,14H,1-2,7,12-13H2,(H,23,28)(H,24,27)(H,25,26) |
InChI Key |
YYIQCGPRFIYVSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CN2)C(=O)NCCCCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1H-benzimidazol-2-yl)pentyl]-4-hydroxyquinoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzimidazole moiety, followed by the introduction of the pentyl chain. The quinoline moiety is then synthesized separately and coupled with the benzimidazole derivative under specific reaction conditions.
-
Step 1: Synthesis of Benzimidazole Moiety
Reagents: o-phenylenediamine, carboxylic acid
Conditions: Acidic medium, reflux
Reaction: Formation of benzimidazole ring
Chemical Reactions Analysis
Types of Reactions
N-[5-(1H-benzimidazol-2-yl)pentyl]-4-hydroxyquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group on the quinoline ring can be oxidized to a ketone.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The benzimidazole and quinoline rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like halogens (e.g., Br₂) for electrophilic substitution or nucleophiles (e.g., amines) for nucleophilic substitution.
Major Products
Oxidation: Formation of quinoline-4-one derivatives.
Reduction: Formation of N-[5-(1H-benzimidazol-2-yl)pentyl]-4-aminoquinoline derivatives.
Substitution: Formation of various substituted benzimidazole and quinoline derivatives.
Scientific Research Applications
N-[5-(1H-benzimidazol-2-yl)pentyl]-4-hydroxyquinoline-3-carboxamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and diabetes.
Industry: Used in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-[5-(1H-benzimidazol-2-yl)pentyl]-4-hydroxyquinoline-3-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety can interact with DNA or proteins, while the quinoline moiety can intercalate into DNA or inhibit enzymes. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally related derivatives from published reports:
*Estimated based on structural analysis.
Key Observations:
- Core Heterocycles: The target compound substitutes tetrazole (in Y043-4254/Y043-4611) with hydroxyquinoline, which may enhance metal-binding capacity but reduce polarity.
- Molecular Weight : The target compound’s estimated weight (~375.4 g/mol) aligns with Y043-4254, suggesting comparable bioavailability.
- Substituent Effects :
Functional Group Implications
- Hydroxyquinoline vs. Tetrazole: Hydroxyquinoline’s hydroxyl and nitrogen atoms enable metal chelation, relevant in antimicrobial or anticancer mechanisms.
- Pentyl Chain : The five-carbon spacer in the target compound and Y043-4254 may optimize membrane permeability compared to shorter chains.
Research Findings and Gaps
- Activity Data: The evidence lacks biological activity data for the target compound. In contrast, tetrazole derivatives (e.g., Y043-4254) are often explored as kinase inhibitors or antivirals, while hydroxyquinoline analogs are studied for antiparasitic applications.
- Solubility and Stability: Hydroxyquinoline’s lower polarity compared to tetrazole may reduce aqueous solubility, necessitating formulation adjustments.
- Further Studies : Structural activity relationship (SAR) studies are required to evaluate the target compound’s efficacy in disease models and its pharmacokinetic profile.
Biological Activity
N-[5-(1H-benzimidazol-2-yl)pentyl]-4-hydroxyquinoline-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of quinoline derivatives, which are known for their diverse pharmacological properties, including antimicrobial and anticancer effects. This article provides an overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 374.44 g/mol. The structure features a quinoline backbone substituted with both a hydroxy group and a benzimidazole moiety, which enhances its chemical reactivity and biological activity compared to other compounds in the same class.
| Compound Name | Molecular Formula | Molecular Weight | Key Structural Features |
|---|---|---|---|
| This compound | C22H22N4O2 | 374.44 g/mol | Hydroxy group, benzimidazole moiety |
The biological activity of this compound is primarily attributed to its ability to interact with DNA and proteins. The benzimidazole structure allows the compound to bind effectively to these macromolecules, leading to:
- Inhibition of DNA replication : This is crucial for the proliferation of cancer cells.
- Disruption of protein synthesis : By interfering with the normal function of proteins essential for cell survival.
These mechanisms suggest that the compound may induce apoptosis in cancer cells and inhibit microbial growth, making it a candidate for therapeutic applications in oncology and infectious diseases .
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : A498 (renal cancer), MDA-MB-468 (breast cancer).
- Results : The compound showed selective antitumor activity with IC50 values indicating effective inhibition of cell growth .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses activity against several microbial strains, suggesting its potential as an antimicrobial agent:
- Microbial Strains Tested : Various bacteria and fungi.
- Mechanism : Likely involves disruption of microbial cell membranes and interference with metabolic processes .
Study 1: Anticancer Efficacy
A study conducted on the efficacy of this compound against renal cancer cells indicated that:
- Methodology : MTT assay was used to assess cell viability.
- Findings : The compound exhibited significant cytotoxicity with an IC50 value lower than that of standard chemotherapeutic agents .
Study 2: Antimicrobial Properties
Another research focused on the antimicrobial activity revealed:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
